Penta-1,2-dien-4-yne

Beschreibung

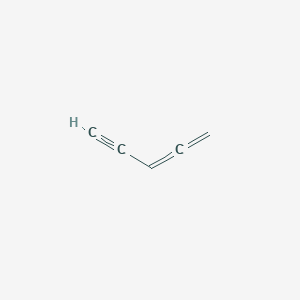

Penta-1,2-dien-4-yne (CAS: 591-95-7) is a highly unsaturated hydrocarbon with the molecular formula C₅H₆, featuring conjugated double and triple bonds (1,2-diene and 4-yne groups). Its structure, CH₂=CH–C≡C–CH₃, makes it a rare example of a conjugated enyne, combining the reactivity of both alkenes and alkynes. This compound is thermally unstable, decomposing during simple distillation at its boiling point of 57°C . It is synthesized via specialized methods to avoid decomposition, such as low-temperature distillation under reduced pressure .

Eigenschaften

CAS-Nummer |

33555-85-0 |

|---|---|

Molekularformel |

C5H4 |

Molekulargewicht |

64.08 g/mol |

InChI |

InChI=1S/C5H4/c1-3-5-4-2/h1,5H,2H2 |

InChI-Schlüssel |

FPCAUUABCRPODB-UHFFFAOYSA-N |

Kanonische SMILES |

C=C=CC#C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Penta-1,2-dien-4-yne can be synthesized through various methods. One common approach involves the flash vacuum pyrolysis of 3-ethynylcycloprop-1-ene at 550°C, which yields penta-1,2-dien-4-yne as a side product . Another method includes the photolytic decomposition of cyclopentadienylidene via UV radiation .

Industrial Production Methods: While specific industrial production methods for penta-1,2-dien-4-yne are not well-documented, the synthesis methods mentioned above can be scaled up for industrial applications. The choice of method depends on the desired yield, purity, and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions: Penta-1,2-dien-4-yne undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the triple bond to a double bond or single bond, leading to different dienes or alkanes.

Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another atom or group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under controlled conditions.

Major Products Formed:

Oxidation: Products can include carboxylic acids, aldehydes, or ketones.

Reduction: Products can include alkenes or alkanes.

Substitution: Halogenated derivatives of penta-1,2-dien-4-yne.

Wissenschaftliche Forschungsanwendungen

Penta-1,2-dien-4-yne has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.

Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of various chemicals.

Wirkmechanismus

The mechanism by which penta-1,2-dien-4-yne and its derivatives exert their effects involves interactions with specific molecular targets. For instance, certain derivatives have shown strong binding affinities toward the coat protein of the tobacco mosaic virus, inhibiting its activity . The exact pathways and molecular targets can vary depending on the specific derivative and its application.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Isomers of C₅H₈

Penta-1,2-dien-4-yne shares the molecular formula C₅H₈ with several structural isomers, differing in bond arrangement and stability:

Key Insight: The position and conjugation of unsaturated bonds critically influence stability. Penta-1,2-dien-4-yne’s conjugated enyne system renders it more reactive and prone to decomposition compared to non-conjugated isomers like 1-pentyne .

Bioactive Analogues

Compounds with similar unsaturated frameworks but distinct functional groups show varied bioactivities:

Key Insight : The addition of ketone or hydroxyl groups (as in penta-1,4-diene-3-one derivatives) enhances bioactivity compared to unfunctionalized enynes like penta-1,2-dien-4-yne .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.